molecular formula C9H6N4 B112006 2-Amino-1,8-naphthyridine-3-carbonitrile CAS No. 15935-95-2

2-Amino-1,8-naphthyridine-3-carbonitrile

Cat. No. B112006
CAS RN: 15935-95-2
M. Wt: 170.17 g/mol
InChI Key: OAKUSQCSHYQNHJ-UHFFFAOYSA-N
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Description

2-Amino-1,8-naphthyridine-3-carbonitrile is a chemical compound with the empirical formula C9H6N4 . It has a molecular weight of 170.17 and is typically found in solid form .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 2-Amino-1,8-naphthyridine-3-carbonitrile, has been a subject of interest in recent years . The methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of 2-Amino-1,8-naphthyridine-3-carbonitrile can be represented by the SMILES string Nc1nc2ncccc2cc1C#N . The InChI key for this compound is OAKUSQCSHYQNHJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Amino-1,8-naphthyridine-3-carbonitrile is a solid compound . It has a molecular formula of C9H6N4 and a molecular weight of 170.17 .

Mechanism of Action

Mode of Action

It’s known that heterocyclic compounds often interact with biological targets via hydrogen bonding, dipole-dipole interactions, and π-stacking .

Pharmacokinetics

As a small molecule with a molecular weight of 170.17 , it may have good absorption and distribution properties, but this would need to be confirmed through experimental studies.

Safety and Hazards

The compound is classified under the GHS07 hazard class and has a signal word of "Warning" . It has a hazard statement of H302, indicating that it is harmful if swallowed . It falls under the storage class code 11, which is for combustible solids .

properties

IUPAC Name

2-amino-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-5-7-4-6-2-1-3-12-9(6)13-8(7)11/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKUSQCSHYQNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30490975
Record name 2-Amino-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15935-95-2
Record name 2-Amino-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using glycerol in the synthesis of 2-Amino-1,8-naphthyridine-3-carbonitrile?

A1: The use of glycerol as a solvent in the synthesis of 2-Amino-1,8-naphthyridine-3-carbonitrile [] presents a more sustainable and environmentally friendly approach compared to traditional methods. Glycerol, a biodegradable and non-hazardous material, aligns with green chemistry principles by reducing the reliance on toxic solvents. This method offers several advantages, including simplified workup procedures, cost-effectiveness due to the readily available and renewable nature of glycerol, and reduced reaction times. []

Q2: What is the primary application of 2-Amino-1,8-naphthyridine-3-carbonitrile?

A2: 2-Amino-1,8-naphthyridine-3-carbonitrile has been identified as a potential herbicide. [] While specific details regarding its mechanism of action and target organisms are not elaborated upon in the provided abstracts, its classification as a herbicide suggests its ability to inhibit plant growth or development. Further research is necessary to fully understand its efficacy, target specificity, and potential environmental impact. []

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